
Coerulescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coerulescine is a natural product found in Phalaris coerulescens with data available.
科学的研究の応用
Phytochemical Examination
A study by Anderton et al. (1998) focused on the phytochemical examination of Phalaris coerulescens, revealing the presence of oxindoles, including coerulescine, which had not been previously reported in Phalaris species. This discovery expanded the understanding of the chemical composition of Phalaris coerulescens and its potential applications in various fields, such as pharmacology and toxicology (Anderton et al., 1998).
Enantioselective Synthesis
Lee et al. (2020) reported an enantioselective synthetic method for preparing (S)(+)-coerulescine, achieving significant yield and enantiomeric excess. This method is essential for producing coerulescine derivatives to study its structure-activity relationships against its biological activities, which is crucial for potential therapeutic applications (Lee et al., 2020).
Synthesis of Spiropyrrolidinyl-oxindole Alkaloids
Kumar et al. (2001) developed a novel approach for the synthesis of spiropyrrolidinyloxindole alkaloids, such as coerulescine. This method involved iodide ion-induced rearrangement and was pivotal in facilitating the synthesis of coerulescine and similar compounds for further pharmacological study (Kumar et al., 2001).
Straightforward Synthesis Approach
Chang et al. (2005) established a straightforward synthesis method for coerulescine, involving Lewis acid-catalyzed rearrangement. This simplified method could be significant for the large-scale production of coerulescine and related compounds for research and potential therapeutic uses (Chang et al., 2005).
Intramolecular Allylation Method
Kim and Kim (2012) developed an intramolecular allylation method to synthesize coerulescine. This method contributed to the understanding of coerulescine’s molecular structure and its pharmacological properties, including anticancer activities (Kim & Kim, 2012).
特性
製品名 |
Coerulescine |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)/t12-/m0/s1 |
InChIキー |
PNYGHERLKSFRMH-LBPRGKRZSA-N |
異性体SMILES |
CN1CC[C@]2(C1)C3=CC=CC=C3NC2=O |
SMILES |
CN1CCC2(C1)C3=CC=CC=C3NC2=O |
正規SMILES |
CN1CCC2(C1)C3=CC=CC=C3NC2=O |
同義語 |
coerulescine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)
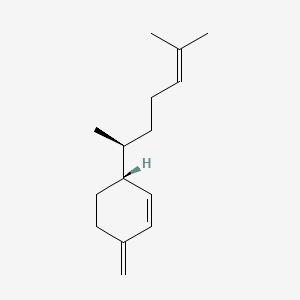
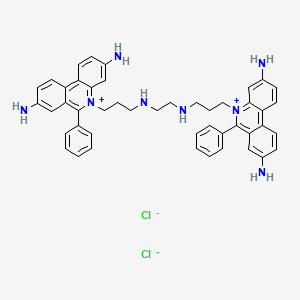
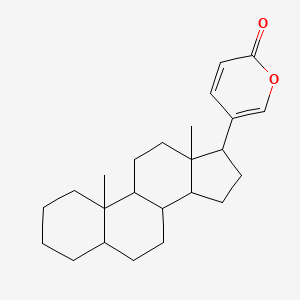
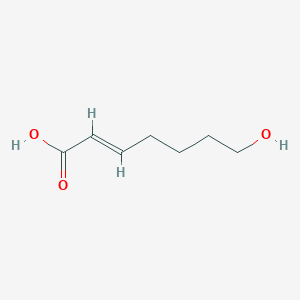
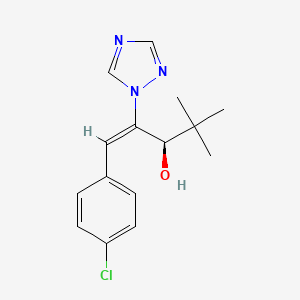
![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)
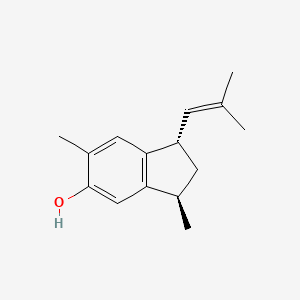


![5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1252235.png)
![(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1252244.png)

